molecular formula C12H24N2O2 B1377641 tert-butyl N-(3-ethylpiperidin-4-yl)carbamate CAS No. 900642-61-7

tert-butyl N-(3-ethylpiperidin-4-yl)carbamate

Cat. No. B1377641
CAS RN: 900642-61-7
M. Wt: 228.33 g/mol
InChI Key: VNZZRCPXJDZCIR-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-ethylpiperidin-4-yl)carbamate (TBEPC) is an organic compound that is a derivative of piperidine. It is a colorless liquid that is soluble in water and organic solvents. TBEPC has been extensively studied due to its potential applications in a variety of fields, including pharmaceuticals, agrochemicals, and biocatalysis. In

Scientific Research Applications

Supramolecular Assembly Modulation

This compound can modulate the self-assembly behavior of organic molecules on surfaces. The controlled thermal removal of tert-butyl groups from derivatives on surfaces like Ag (111) can lead to the construction of various supramolecular architectures, which is crucial for the development of functional molecular devices .

Chemical Transformations

The tert-butyl group’s unique reactivity pattern allows it to be used in a variety of chemical transformations. This can include its role in the synthesis of complex molecules where the tert-butyl group serves as a protective group or a steric hindrance to direct reactions .

Biological Relevance

In nature, the tert-butyl group is implicated in biosynthetic and biodegradation pathways. Its presence in compounds can influence these pathways, potentially leading to new methods of biocatalysis or the discovery of novel metabolic processes .

Surface-Assisted Systems

The compound’s ability to affect molecular adsorption behavior makes it valuable in constructing stable and long-range ordered nanostructures in surface-assisted systems. This has implications for nanotechnology and materials science .

Van der Waals Interactions

The tert-butyl group can influence van der Waals interactions between molecules, which is significant for the formation of certain molecular structures and can be exploited in the design of new materials .

Coordination Chemistry

The compound can participate in N–Ag–N coordination bonds, which are important in coordination chemistry and can be utilized in the synthesis of coordination complexes .

Hydrogen Bonding

Weak C–H⋯N hydrogen bonds involving tert-butyl groups can be critical in the formation of certain molecular structures, such as honeycomb networks, which have potential applications in molecular electronics .

Molecular Desorption

The addition of tert-butyl groups to compounds can induce desorption from surfaces, which can be used to control the assembly and disassembly of molecular layers, relevant in surface chemistry and sensor technology .

properties

IUPAC Name

tert-butyl N-(3-ethylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-9-8-13-7-6-10(9)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZZRCPXJDZCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-ethylpiperidin-4-yl)carbamate

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